molecular formula C6H15NO B11925646 5-Amino-4-methylpentan-1-ol

5-Amino-4-methylpentan-1-ol

Cat. No.: B11925646
M. Wt: 117.19 g/mol
InChI Key: JFENECNVZGWOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-methylpentan-1-ol: is an organic compound with the molecular formula C6H15NO It is a chiral β-amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Ketones: One common method for synthesizing 5-amino-4-methylpentan-1-ol involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Amination of Alcohols: Another method involves the amination of 4-methylpentan-1-ol using ammonia or primary amines in the presence of catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs metal catalysts such as nickel or platinum and operates under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-4-methylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry:

    Chiral Building Block: 5-Amino-4-methylpentan-1-ol is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the development of drugs targeting specific enzymes involved in metabolic pathways.

Medicine:

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Industry:

    Specialty Chemicals: this compound is used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use.

    Signal Transduction: 5-Amino-4-methylpentan-1-ol may also interact with cellular receptors and signaling pathways, modulating cellular responses and physiological processes.

Comparison with Similar Compounds

    2-Amino-4-methylpentan-1-ol: This compound is structurally similar but differs in the position of the amino group.

    5-Amino-3-methylpentan-1-ol: Another similar compound with the amino group located at a different carbon atom.

Uniqueness:

    Chirality: The presence of a chiral center in 5-amino-4-methylpentan-1-ol makes it unique compared to its non-chiral analogs.

    Functional Groups: The combination of amino and hydroxyl groups on adjacent carbon atoms provides unique reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

5-amino-4-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(5-7)3-2-4-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFENECNVZGWOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.